molecular formula C10H13IS B12562806 Benzene, [(3-iodobutyl)thio]- CAS No. 190672-04-9

Benzene, [(3-iodobutyl)thio]-

Cat. No.: B12562806
CAS No.: 190672-04-9
M. Wt: 292.18 g/mol
InChI Key: QIGIAQVPZKYRBX-UHFFFAOYSA-N
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Description

Benzene, [(3-iodobutyl)thio]- is an organic compound with the molecular formula C10H13IS. It consists of a benzene ring substituted with a thioether group attached to a 3-iodobutyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(3-iodobutyl)thio]- typically involves the reaction of benzene with 3-iodobutyl thiol under specific conditions. One common method is the nucleophilic substitution reaction where the thiol group displaces a leaving group on the benzene ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution .

Industrial Production Methods: Industrial production of Benzene, [(3-iodobutyl)thio]- may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions: Benzene, [(3-iodobutyl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Palladium catalysts, boronic acids.

Major Products:

Scientific Research Applications

Benzene, [(3-iodobutyl)thio]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, [(3-iodobutyl)thio]- involves its interaction with molecular targets through its thioether and iodine functional groups. The thioether group can participate in nucleophilic and electrophilic reactions, while the iodine atom can undergo substitution reactions. These interactions can affect various molecular pathways, depending on the specific application and target .

Comparison with Similar Compounds

Uniqueness: The iodine atom allows for versatile substitution reactions, while the thioether group offers additional chemical functionality .

Properties

CAS No.

190672-04-9

Molecular Formula

C10H13IS

Molecular Weight

292.18 g/mol

IUPAC Name

3-iodobutylsulfanylbenzene

InChI

InChI=1S/C10H13IS/c1-9(11)7-8-12-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3

InChI Key

QIGIAQVPZKYRBX-UHFFFAOYSA-N

Canonical SMILES

CC(CCSC1=CC=CC=C1)I

Origin of Product

United States

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